盐酸SB 203186

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

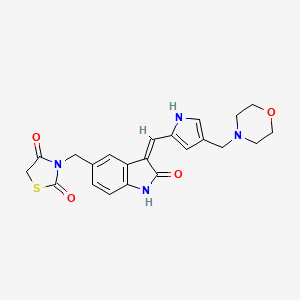

1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, also known as SB-203186 hydrochloride, is a chemical compound with the empirical formula C16H20N2O2 · HCl . It has a molecular weight of 308.80 . It is sold for research purposes under agreement from GlaxoSmithKline .

Molecular Structure Analysis

The molecular structure of 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride is defined by its empirical formula, C16H20N2O2 · HCl . The molecular weight of the compound is 308.80 .科学研究应用

5-HT4 受体拮抗剂

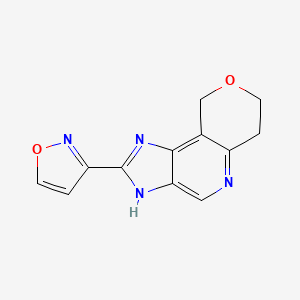

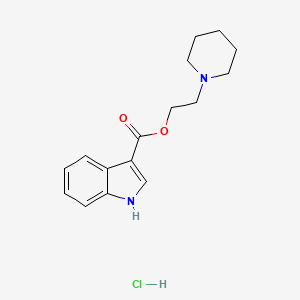

盐酸SB 203186 是一种强效、选择性、竞争性的 5-HT4 受体拮抗剂 {svg_1}. 它拮抗了 5-HT 介导的 5-HT4 受体在甲酰胆碱收缩的大鼠分离食管中的松弛作用 {svg_2}.

神经信号传导

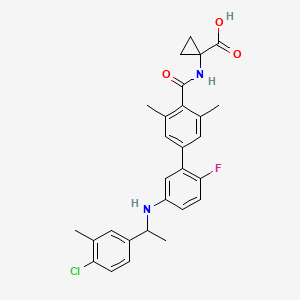

这种化合物在神经信号传导中起着重要作用,特别是在 GPCR/G 蛋白神经元信号通路中 {svg_3}.

消化系统研究

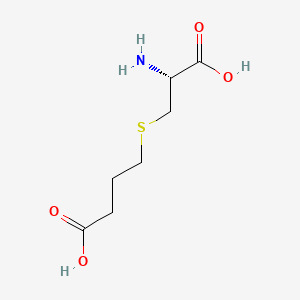

This compound 已用于与消化系统相关的研究。 研究表明,它可以拮抗 5-HT4 受体介导的大鼠食管、豚鼠回肠和人结肠的松弛作用 {svg_4}.

心血管研究

This compound 对人房室 5-HT4 受体具有高亲和力 {svg_5},使其成为心血管研究中的一种宝贵工具。

体内研究

体内研究表明,this compound 可以增强 5-HT 诱导的幽门窦带的收缩 {svg_6}. 它也已被用于涉及新生坎伯兰猪的研究,结果表明它可以阻断 5-HT 诱导的心动过速 {svg_7}.

药理学研究

This compound 已用于药理学研究,以研究化合物对 5-HT4 和 5-HT3 受体的亲和力 {svg_8}.

作用机制

Target of Action

SB 203186 hydrochloride is a potent, selective, and competitive antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the central nervous system, gut, and heart .

Mode of Action

SB 203186 hydrochloride interacts with its target, the 5-HT4 receptor, by antagonizing the receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . This means that it prevents the action of serotonin on the 5-HT4 receptors, thereby inhibiting the associated physiological responses .

Biochemical Pathways

The primary biochemical pathway affected by SB 203186 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT4 receptor, it inhibits the positive chronotropic effects of serotonin mediated through piglet sinoatrial 5-HT4 receptors .

Result of Action

The molecular and cellular effects of SB 203186 hydrochloride’s action include the blockade of 5-HT-evoked tachycardia, which was observed in new-born Camborough piglets . This suggests that the compound could have potential therapeutic applications in conditions where serotonin-mediated responses need to be modulated.

Action Environment

The action of SB 203186 hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment. Additionally, the compound’s effects can vary depending on the specific physiological environment, such as the presence of other competing ligands or the density of target receptors.

安全和危害

未来方向

生化分析

Biochemical Properties

SB 203186 Hydrochloride plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor. It antagonizes the 5-HT4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . The compound interacts with enzymes, proteins, and other biomolecules, specifically the 5-HT4 receptor, to exert its effects .

Cellular Effects

The effects of SB 203186 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by interacting with the 5-HT4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

SB 203186 Hydrochloride exerts its effects at the molecular level through a well-defined mechanism of action. It acts as a competitive antagonist of the 5-HT4 receptor, binding to the receptor and preventing its activation . This interaction leads to changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 203186 Hydrochloride change over time. The compound demonstrates stability and does not degrade significantly over the course of experiments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of SB 203186 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively blocks 5-HT-evoked tachycardia, while at high doses, it may cause toxic or adverse effects .

属性

IUPAC Name |

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207572-69-8, 135938-17-9 |

Source

|

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)